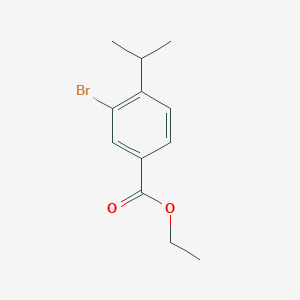

Ethyl 3-bromo-4-isopropylbenzoate

Description

Properties

CAS No. |

1131622-51-9 |

|---|---|

Molecular Formula |

C12H15BrO2 |

Molecular Weight |

271.15 g/mol |

IUPAC Name |

ethyl 3-bromo-4-propan-2-ylbenzoate |

InChI |

InChI=1S/C12H15BrO2/c1-4-15-12(14)9-5-6-10(8(2)3)11(13)7-9/h5-8H,4H2,1-3H3 |

InChI Key |

AHJYTNMACIFOHE-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=C(C=C1)C(C)C)Br |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C(C)C)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents at the 3- and 4-positions significantly alter polarity, solubility, and steric bulk. For example:

Notes:

- Isopropyl vs. Ethyl : The bulkier isopropyl group in this compound reduces molecular symmetry, likely lowering its melting point compared to the ethyl analog .

Data Table: Key Structural Analogs

Note: Experimental data for melting/boiling points are scarce; values are estimated based on substituent effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-bromo-4-isopropylbenzoate, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via esterification of 3-bromo-4-isopropylbenzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) . Optimization involves monitoring reaction time, temperature (80–100°C), and stoichiometric ratios using HPLC or GC-MS. Bromination of pre-functionalized benzoate esters via electrophilic substitution (using Br₂/FeBr₃) is an alternative route .

- Key Data : Purity >98% is achievable via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology :

- NMR : Compare - and -NMR spectra with literature data. Key signals include the ethyl ester (–OCH₂CH₃, δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and isopropyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.9 ppm for CH) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 287.06 (C₁₂H₁₅BrO₂⁺) .

- X-ray Crystallography : For unambiguous confirmation, use SHELXL for refinement of single-crystal structures .

Q. What are the primary applications of this compound in organic synthesis?

- Methodology :

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids to synthesize biaryl derivatives (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

- Nucleophilic Substitution : Replacement of bromine with amines or thiols for functionalized intermediates .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl and bromine substituents influence reactivity in catalytic systems?

- Methodology :

- DFT Calculations : Analyze electron density maps (e.g., using Gaussian 16) to assess bromine’s electrophilicity and isopropyl’s steric hindrance .

- Kinetic Studies : Compare reaction rates with analogs (e.g., Ethyl 3-bromo-4-ethylbenzoate) under identical catalytic conditions (Pd/C, CuI) .

- Data Contradictions : Some studies report reduced catalytic efficiency due to isopropyl steric bulk, while others note enhanced regioselectivity .

Q. What strategies resolve crystallographic ambiguities in this compound derivatives?

- Methodology :

- Twinned Data Refinement : Use SHELXE for iterative phasing and SHELXL for anisotropic displacement parameter modeling .

- High-Resolution Data : Collect synchrotron X-ray data (λ = 0.7–1.0 Å) to improve electron density maps for bulky substituents .

Q. How can researchers address discrepancies in reported biological activity data for derivatives?

- Methodology :

- Dose-Response Curves : Standardize assays (e.g., IC₅₀ measurements) across multiple cell lines (HEK-293, HeLa) to isolate substituent-specific effects .

- Metabolic Stability Tests : Use LC-MS/MS to track degradation pathways (e.g., ester hydrolysis) in liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.